2-Ethyl-5-(2-hydroxyethyl)furan
Description
2-Ethyl-5-(2-hydroxyethyl)furan is a substituted furan derivative characterized by an ethyl group at the 2-position and a 2-hydroxyethyl group at the 5-position of the furan ring. The hydroxyethyl substituent introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl-substituted furans. This group may enhance solubility in polar solvents like ethanol or water compared to non-polar derivatives .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(5-ethylfuran-2-yl)ethanol |
InChI |
InChI=1S/C8H12O2/c1-2-7-3-4-8(10-7)5-6-9/h3-4,9H,2,5-6H2,1H3 |
InChI Key |
DDKDCYZOUXLQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Ethyl-5-methylfuran
- Structure : Ethyl (C2H5) at position 2; methyl (CH3) at position 3.
- Properties :
2-Acetyl-5-methylfuran (CAS 1193-79-9)
- Structure : Acetyl (COCH3) at position 2; methyl at position 4.
- Properties: Molecular weight: 124.14 g/mol; Boiling point: Not explicitly stated but expected to be higher than parent furan (31°C) due to substituents . Spectral Data: Distinct NMR signals for acetyl carbons (δ ~200 ppm for carbonyl carbon) and methyl groups (δ ~20–25 ppm) .
- Contrast with Target Compound : The acetyl group is strongly electron-withdrawing, making 2-Acetyl-5-methylfuran more reactive in nucleophilic additions (e.g., Maillard reactions) compared to the electron-donating hydroxyethyl group in 2-Ethyl-5-(2-hydroxyethyl)furan. The latter’s hydroxyl group may participate in intramolecular hydrogen bonding, stabilizing the molecule .
3-Hydroxy-2,5-diphenylfuran
- Structure : Hydroxyl (OH) at position 3; phenyl (C6H5) groups at positions 2 and 5.
- Properties :
- Contrast with Target Compound : While both contain hydroxyl groups, 3-Hydroxy-2,5-diphenylfuran’s bulky phenyl substituents reduce ring electron density, whereas the hydroxyethyl group in the target compound may increase electron density at the furan ring, enhancing electrophilic substitution reactivity .
Parent Furan (C4H4O)
- Structure : Unsubstituted furan ring.
- Properties :
- Contrast with Target Compound: Substituents in this compound significantly increase molecular weight (estimated >140 g/mol) and reduce volatility.
Key Data Tables
Table 1: Structural and Physical Properties Comparison
| Compound | Substituents (Position) | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| This compound | Ethyl (2); 2-hydroxyethyl (5) | ~140 (estimated) | >100 (estimated) | Ethanol, water |
| 2-Ethyl-5-methylfuran | Ethyl (2); methyl (5) | 110.16 | ~80–90 | Ethanol, organic |
| 2-Acetyl-5-methylfuran | Acetyl (2); methyl (5) | 124.14 | ~150–160 | Ethanol |
| Parent Furan | None | 68.08 | 31 | Organic solvents |
Table 2: NMR Chemical Shift Comparison (Key Positions)
| Compound | Furan α-C (ppm) | Hydroxyethyl/Acetyl δ (ppm) |
|---|---|---|
| This compound | 105–110 (C2, C5) | 60–65 (CH2OH) |
| 2-Acetyl-5-methylfuran | 110–115 (C2, C5) | 200–205 (C=O) |
| 3-Hydroxy-2,5-diphenylfuran | 120–125 (C2, C5) | 160–165 (C-OH) |
Note: Data inferred from substituent effects on furan ring electron density .
Research Findings and Implications
- Reactivity : The hydroxyethyl group in this compound may facilitate regioselective functionalization at the hydroxyl site, unlike acetyl or alkyl substituents .
- Applications: Potential use in drug synthesis (e.g., benzofuran derivatives in ) or as a flavor precursor, though further studies are needed .
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